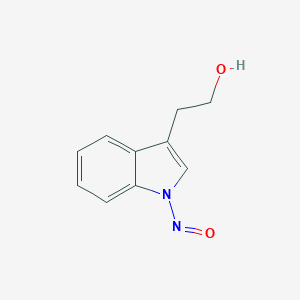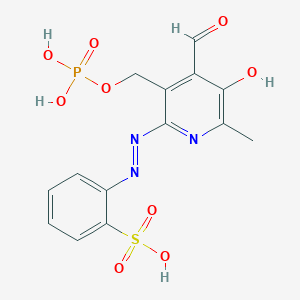
Ppaps
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonoformic acid or PPAPs (2-carboxyethyl) phosphonic acid is a chemical compound that has a wide range of applications in the field of scientific research. PPAPs are a class of compounds that are structurally similar to amino acids and are known to exhibit a variety of biological activities. In
Mécanisme D'action
PPAPs are known to inhibit the activity of certain enzymes, including viral proteases and RNA polymerases. They also interfere with the biosynthesis of nucleic acids, which are essential for the replication of viruses and bacteria. PPAPs have been shown to inhibit the replication of a variety of viruses, including HIV, herpes simplex virus, and influenza virus.
Effets Biochimiques Et Physiologiques
PPAPs have been found to have a variety of biochemical and physiological effects. They have been shown to reduce inflammation, oxidative stress, and apoptosis. PPAPs have also been found to increase the production of neurotransmitters such as dopamine and serotonin, which play a crucial role in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
PPAPs have several advantages for lab experiments. They are relatively easy to synthesize and can be obtained in large quantities. PPAPs also have a low toxicity profile, which makes them safe for use in animal studies. However, PPAPs have several limitations. They are not very water-soluble, which can make it difficult to administer them to animals. PPAPs can also be metabolized quickly in the body, which can limit their effectiveness.
Orientations Futures
There are several future directions for the study of PPAPs. One area of research is the development of more water-soluble derivatives of PPAPs, which would make them easier to administer to animals. Another area of research is the identification of new biological activities of PPAPs. Finally, the development of new synthetic methods for PPAPs could lead to the discovery of new compounds with even more potent biological activities.
Conclusion:
In conclusion, PPAPs are a class of compounds that have a wide range of applications in scientific research. They exhibit a variety of biological activities and have been extensively studied for their antiviral, antibacterial, and neuroprotective properties. PPAPs have several advantages for lab experiments, but also have several limitations. Future research on PPAPs could lead to the discovery of new compounds with even more potent biological activities.
Méthodes De Synthèse
PPAPs can be synthesized using a variety of methods, including the reaction of phosphorous acid with acetaldehyde or formaldehyde. Another method involves the reaction of phosphorous acid with ethylene glycol in the presence of a catalyst. The resulting product is then treated with a base to form PPAPs.
Applications De Recherche Scientifique
PPAPs have been extensively studied for their biological activities. They have been found to exhibit antiviral, antibacterial, and antifungal properties. PPAPs have also been shown to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, PPAPs have been found to have anticancer properties and can be used in cancer therapy.
Propriétés
Numéro CAS |
121864-87-7 |
|---|---|
Nom du produit |
Ppaps |
Formule moléculaire |
C14H14N3O9PS |
Poids moléculaire |
431.32 g/mol |
Nom IUPAC |
2-[[4-formyl-5-hydroxy-6-methyl-3-(phosphonooxymethyl)pyridin-2-yl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C14H14N3O9PS/c1-8-13(19)9(6-18)10(7-26-27(20,21)22)14(15-8)17-16-11-4-2-3-5-12(11)28(23,24)25/h2-6,19H,7H2,1H3,(H2,20,21,22)(H,23,24,25) |
Clé InChI |
RPVOVRHNBSDDRX-VKAVYKQESA-N |
SMILES isomérique |
CC1=N/C(=N\NC2=CC=CC=C2S(=O)(=O)O)/C(=C(C1=O)C=O)COP(=O)(O)O |
SMILES |
CC1=C(C(=C(C(=N1)N=NC2=CC=CC=C2S(=O)(=O)O)COP(=O)(O)O)C=O)O |
SMILES canonique |
CC1=C(C(=C(C(=N1)N=NC2=CC=CC=C2S(=O)(=O)O)COP(=O)(O)O)C=O)O |
Synonymes |
PPAPS pyridoxal phosphate-6-azophenyl-2'-sulfonic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



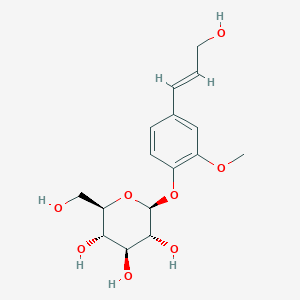
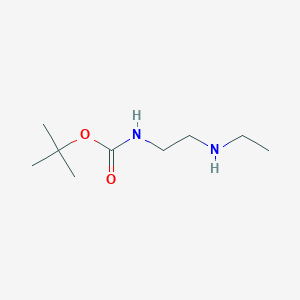
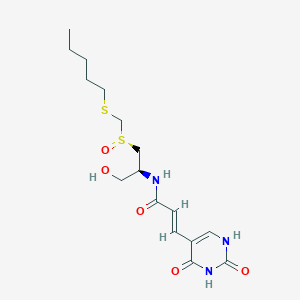
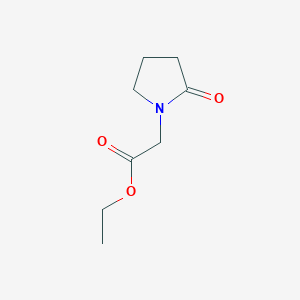
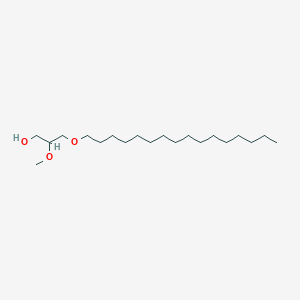
![Dimethyl 5-methyl-2,3-dihydropyrrolo[2,1-b][1,3]thiazole-6,7-dicarboxylate](/img/structure/B54415.png)
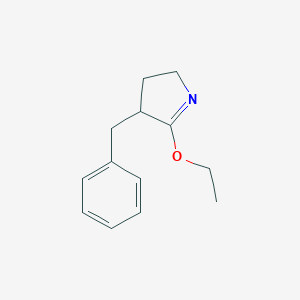
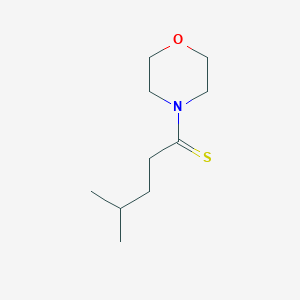
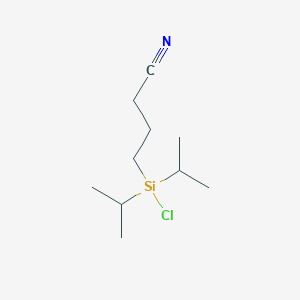
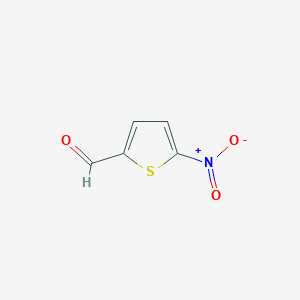
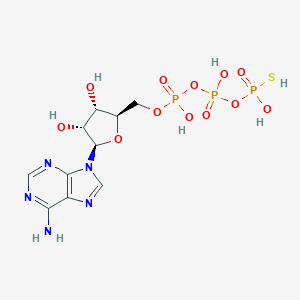
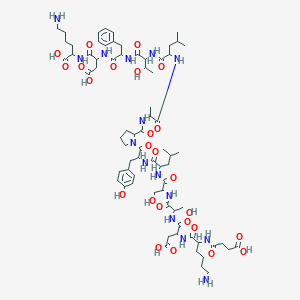
![(R)-Spiro[1,3-dioxolane-2,1'(2'H)-naphthalen]-6'(5'H)-one, 3',7',8',8'A-tetrahydro-8'A-methyl-](/img/structure/B54429.png)
